molecular formula C23H22ClN3O2S B11639874 N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide

Cat. No.: B11639874
M. Wt: 440.0 g/mol
InChI Key: DEPGZGTVPYPALM-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps

    Starting Material: Begin with 4-chloroaniline.

    Step 1: Protect the amino group by acetylating it to form N-acetyl-4-chloroaniline.

    Step 2: Introduce the tetrahydropyridine ring by reacting N-acetyl-4-chloroaniline with a suitable aldehyde (e.g., propanal) under basic conditions.

    Step 3: Install the cyano group via a Knoevenagel condensation with malononitrile.

    Step 4: Oxidize the thiol group to a sulfonic acid using an oxidizing agent.

    Step 5: Deprotect the amino group to obtain Compound X.

Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The sulfanyl group can be oxidized to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the cyano group yields the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products:

    Sulfoxide/Sulfone: Oxidation of the sulfanyl group.

    Amine: Reduction of the cyano group.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, modulating cellular pathways related to disease or biological processes.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure and diverse applications. Similar compounds include Compound Y) and Compound Z).

: Reference for synthetic routes and reactions. : Reference for scientific applications. : Reference for comparison with similar compounds.

Properties

Molecular Formula

C23H22ClN3O2S

Molecular Weight

440.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22ClN3O2S/c1-14(2)15-3-5-16(6-4-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-9-7-17(24)8-10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

DEPGZGTVPYPALM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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